molecular formula C20H15FN4O3S2 B2412605 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 897472-79-6

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone

Cat. No.: B2412605
CAS No.: 897472-79-6
M. Wt: 442.48
InChI Key: KQRALAUXFVWDRL-UHFFFAOYSA-N
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Description

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone: is a complex organic compound that features a combination of fluorine, nitrogen, sulfur, and oxygen atoms within its molecular structure[_{{{CITATION{{{1{(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzob .... This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties[{{{CITATION{{{_2{Thiazoles: having diverse biological activities](https://link.springer.com/article/10.1007/s00044-011-9685-2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]thiazole and benzo[b]thiophene cores. These cores are then functionalized with appropriate substituents, such as fluorine and nitro groups, followed by the formation of the piperazine ring[_{{{CITATION{{{_1{(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzob .... The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize waste, often involving continuous flow chemistry techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group on the benzo[b]thiophene ring can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can also be reduced to an amine group, leading to the formation of different amine derivatives.

  • Substitution: : The fluorine atom on the benzo[d]thiazole ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Alkyl or aryl derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its biological activities, such as anti-inflammatory and antioxidant properties.

  • Medicine: : Investigated for its potential use in developing new therapeutic agents.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the nitro group and the fluorine atom may play a crucial role in its biological activity, potentially affecting enzyme function or cellular signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other thiazole and thiophene derivatives, which may have similar biological activities but differ in their chemical structure and substituents. Examples of similar compounds include:

  • Thiazole derivatives: : Known for their diverse biological activities.

  • Thiophene derivatives: : Often used in pharmaceuticals and materials science.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S2/c21-13-1-3-15-17(11-13)30-20(22-15)24-7-5-23(6-8-24)19(26)18-10-12-9-14(25(27)28)2-4-16(12)29-18/h1-4,9-11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRALAUXFVWDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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